molecular formula C24H22FN5O4S B2626338 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1020502-20-8

2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2626338
CAS No.: 1020502-20-8
M. Wt: 495.53
InChI Key: HNLIQLPEAAGMEG-UHFFFAOYSA-N
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Description

2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H22FN5O4S and its molecular weight is 495.53. The purity is usually 95%.
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Biological Activity

The compound 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide , often referred to as a pyrazole derivative, is a complex organic molecule with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its anti-cancer properties, enzyme inhibition mechanisms, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a pyrazole ring, an acetamide group, and various aromatic substituents that enhance its interaction with biological targets. Its molecular formula is C24H22FN5O4SC_{24}H_{22}FN_5O_4S, with a molecular weight of approximately 495.5 g/mol. The presence of functional groups such as the sulfonyl group contributes to its solubility and biological activity.

PropertyValue
Molecular FormulaC24H22FN5O4SC_{24}H_{22}FN_5O_4S
Molecular Weight495.5 g/mol
CAS Number1020502-20-8

Anticancer Properties

Research indicates that pyrazole derivatives exhibit promising anti-cancer activities. The compound in focus has been shown to inhibit specific protein kinases involved in cancer signaling pathways. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

Key Findings:

  • IC50 Values: The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range against several cancer cell lines, including MCF7 and HCT116.
  • Mechanism of Action: It is believed that the compound induces apoptosis in cancer cells through the modulation of kinase activity, specifically targeting pathways associated with cell proliferation and survival.

Enzyme Inhibition

The compound has also shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression.

Inhibition Data:

  • COX-II Selectivity: Preliminary studies suggest that this compound may selectively inhibit COX-II over COX-I, indicating a potential for reduced side effects compared to non-selective NSAIDs.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is highly dependent on their structural features. Variations in substituents can significantly influence their pharmacological properties.

Compound VariantBiological ActivityIC50 (µM)
2-(5-amino-3-(3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl-N-(2-methoxyphenyl)acetamideAnti-cancer (MCF7)0.46
N-(4-Methylphenyl)-2-(5-amino-1H-pyrazol-3-yl)acetamideSelective kinase inhibition0.16

Case Studies

Recent studies have evaluated the efficacy of this compound in various experimental models:

  • In Vitro Studies : A study assessed the cytotoxic effects against MCF7 and NCI-H460 cell lines, revealing significant growth inhibition.
  • In Vivo Models : Animal studies demonstrated reduced tumor growth when treated with the compound, supporting its potential for therapeutic applications.

Properties

IUPAC Name

2-[5-amino-4-(benzenesulfonyl)-3-(3-fluoroanilino)pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O4S/c1-34-20-13-6-5-12-19(20)28-21(31)15-30-23(26)22(35(32,33)18-10-3-2-4-11-18)24(29-30)27-17-9-7-8-16(25)14-17/h2-14H,15,26H2,1H3,(H,27,29)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLIQLPEAAGMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)NC3=CC(=CC=C3)F)S(=O)(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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